molecular formula C5H7Br2NS B1446153 4-(Bromomethyl)-2-methylthiazole hydrobromide CAS No. 725738-57-8

4-(Bromomethyl)-2-methylthiazole hydrobromide

Cat. No. B1446153
CAS RN: 725738-57-8
M. Wt: 272.99 g/mol
InChI Key: FPFUXVSRVGLNPU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methylthiazole hydrobromide (BMT-HBr) is a synthetic organic compound of the thiazole family. It is a colorless, crystalline solid with a molecular weight of 326.16 g/mol, and it is soluble in water. BMT-HBr is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

Chemical Synthesis and Material Applications

4-(Bromomethyl)-2-methylthiazole hydrobromide is primarily utilized in chemical synthesis. For instance, its derivatives have been synthesized for applications in various fields, including the production of compounds with analgesic and anti-inflammatory activities. Chumakov et al. (1999) synthesized a series of 2phenylimino-3-phenacyl-4-methylthiazoline hydrobromides using reactions with aromatic o~-halogenoketones, demonstrating potential medical applications (Chumakov, Demchenko, Krasovskii, Bukhtiarova, Mel'nichenko, Trinus, Lozinskii, 1999).

Corrosion Inhibition

In the field of corrosion science, derivatives of this compound, such as 4-MTHT, have been investigated for their effectiveness in preventing corrosion. Lagrenée et al. (2002) found that 4-MTHT is an efficient inhibitor for mild steel corrosion in acidic media, showing promise in industrial applications (Lagrenée, Mernari, Bouanis, Traisnel, Bentiss, 2002).

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound has been used in the synthesis of various medicinal agents. Piper, McCaleb, and Montgomery (1987) demonstrated its use in the synthesis of 10-propargylfolic acid, highlighting its role in the development of folic acid analogs (Piper, McCaleb, Montgomery, 1987).

Organic Chemistry and Photophysics

In organic chemistry, this compound derivatives are used in the synthesis of complex organic compounds. Murai et al. (2017) synthesized 5-N-Arylamino-4-methylthiazoles, showing their potential in photophysical applications, such as in the development of luminescent materials (Murai, Yamaguchi, Hayano, Maruyama, Kawai, Kawakami, Yashita, 2017).

Biological Applications

In biological research, derivatives of this compound have been used in studies exploring their pharmacological properties. Drapak et al. (2022) synthesized new 4-aryl-2-arylimino-2,3-dihydrothiazole derivatives and evaluated their anti-inflammatory and analgesic activity (Drapak, Zimenkovsky, Perekhoda, Yeromina, Ieromina, Paykush, Logoyda, Lubenets, Holubieva, Yaremkevych, Shchur, Seredynska, 2022).

properties

IUPAC Name

4-(bromomethyl)-2-methyl-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNS.BrH/c1-4-7-5(2-6)3-8-4;/h3H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFUXVSRVGLNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

725738-57-8
Record name 4-(bromomethyl)-2-methyl-1,3-thiazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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